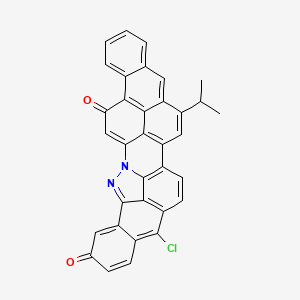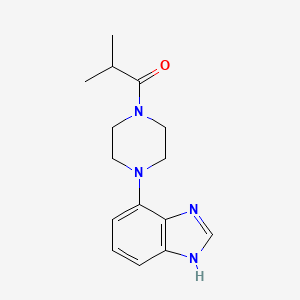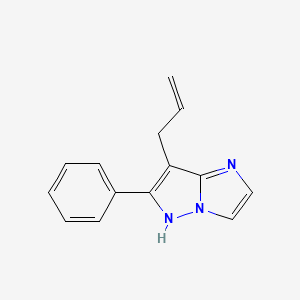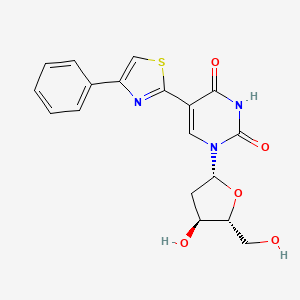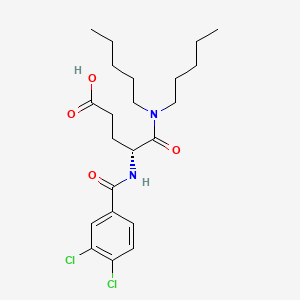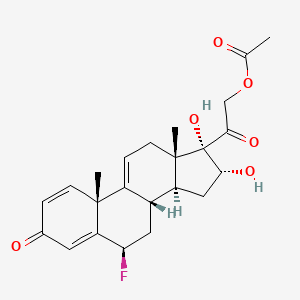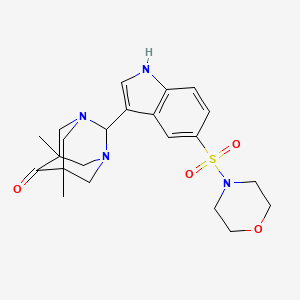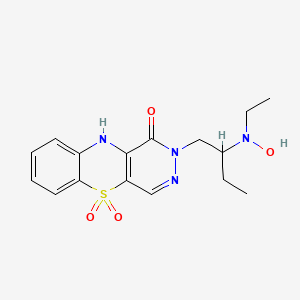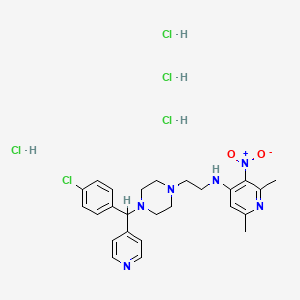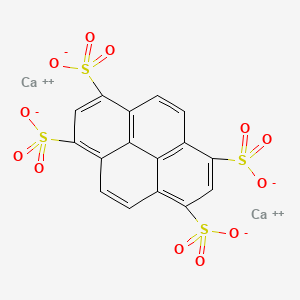
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes methoxyphenyl and benzopyran groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.
Formation of the benzopyran ring: This can be synthesized through cyclization reactions involving phenolic compounds.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of pyrazoles are often studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, such as anticancer and antiviral activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-1-carboxaldehyde derivatives: These compounds share the pyrazole core structure but differ in their substituents.
Benzopyran derivatives: These compounds contain the benzopyran ring and may have different functional groups attached.
Uniqueness
The uniqueness of 1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(4-methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
154185-81-6 |
|---|---|
Molecular Formula |
C27H22N2O5 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C27H22N2O5/c1-32-20-8-3-17(4-9-20)24-14-23(28-29(24)16-30)19-7-12-26-22(13-19)25(31)15-27(34-26)18-5-10-21(33-2)11-6-18/h3-13,15-16,24H,14H2,1-2H3 |
InChI Key |
OCAVYPPXROFTIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C=O)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


